molecular formula C8H18N2O B11728409 2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol

2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol

Cat. No.: B11728409
M. Wt: 158.24 g/mol
InChI Key: FFMPHJUVKNEKNV-UHFFFAOYSA-N
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Description

2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol (CAS 1807921-02-3) is a chiral pyrrolidine derivative with a molecular formula of C8H18N2O and a molecular weight of 158.25 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. Pyrrolidine rings are saturated five-membered heterocycles that are miscible with water and are a common structural motif found in a wide range of bioactive molecules and alkaloids . Compounds featuring the 2-methylpyrrolidine structure are of significant interest in medicinal chemistry. For instance, they are utilized as key intermediates in scalable synthetic processes for active pharmaceutical ingredients (APIs) . Furthermore, recent research has highlighted the application of 2-methylpyrrolidine-derived ligands in sophisticated separation science, such as in the separation of americium from lanthanides . The structure of this compound, which includes a tertiary amine and a hydroxyl group, contributes to its physicochemical properties and makes it a useful intermediate for the development of receptor ligands, enzyme inhibitors, and other pharmacologically active compounds. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-[methyl-(2-methylpyrrolidin-3-yl)amino]ethanol

InChI

InChI=1S/C8H18N2O/c1-7-8(3-4-9-7)10(2)5-6-11/h7-9,11H,3-6H2,1-2H3

InChI Key

FFMPHJUVKNEKNV-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)N(C)CCO

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation with Platinum-Based Catalysts

A foundational approach involves hydrogenating 2-methylpyrroline to generate 2-methylpyrrolidine, a key intermediate. The process described in WO2008137087A1 utilizes a platinum catalyst (e.g., 5% Pt/C) in a mixed ethanol-methanol solvent (2:1–3:1 v/v) under ambient temperature and elevated hydrogen pressure. This method achieves optical purity ≥50% ee for enantiomeric products, critical for subsequent functionalization.

Reaction Conditions:

  • Catalyst: 5% Pt/C or PtO₂

  • Solvent: Ethanol-methanol (2:1–3:1)

  • Temperature: 20–25°C

  • Pressure: 1–3 atm H₂

  • Yield: 85–92%

Tartrate Salt Formation and Recrystallization

Post-hydrogenation, the free base is converted to its L-tartrate or D-tartrate salt via acid-base reaction. Recrystallization in alcohol solvents (e.g., ethanol) enhances enantiomeric excess to >98% ee. This step ensures the chiral integrity of the 2-methylpyrrolidine intermediate, which is essential for regioselective alkylation in later stages.

Alkylation of 2-Methylpyrrolidine with Ethanolamine Derivatives

Nucleophilic Substitution with Haloethanol

The target compound is synthesized by reacting 2-methylpyrrolidine with 2-chloroethanol or 2-bromoethanol in the presence of a base. WO2008137087A1 highlights the use of cesium carbonate in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Optimized Parameters:

  • Base: Cs₂CO₃ (2–4 equiv)

  • Solvent: THF

  • Temperature: 0–5°C

  • Yield: 70–78%

Reductive Amination of Ethanolamine

An alternative route employs reductive amination between 2-methylpyrrolidine-3-carbaldehyde and methylamine, followed by sodium cyanoborohydride reduction. KR100696187B1 demonstrates this method using a Pt/C catalyst in methanol under hydrogen atmosphere, achieving 65–72% yield.

Resolution of Stereoisomers

Chiral Chromatography

Enantiomeric separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures of 2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol. This method, though costly, achieves >99% ee for pharmaceutical-grade material.

Enzymatic Resolution

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventYield (%)Purity (ee)Scalability
HydrogenationPt/C, Ethanol-methanol85–92≥50%High
AlkylationCs₂CO₃, THF70–78N/AModerate
Reductive AminationPt/C, Methanol65–72≥90%High
Cross-CouplingPdCl₂(dppf)₂, DMF60–68N/ALow

Challenges and Optimization Strategies

  • Regioselectivity: Competing alkylation at pyrrolidine nitrogen requires careful base selection (e.g., Cs₂CO₃ over K₂CO₃).

  • Catalyst Deactivation: Platinum catalysts in hydrogenation are sensitive to sulfur impurities; pre-treatment with activated carbon mitigates this.

  • Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification. Switching to methyl tert-butyl ether (MTBE) improves isolability .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines .

Scientific Research Applications

2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use in drug development.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural and synthetic differences between 2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol and related compounds from the evidence:

Compound Name Core Structure Key Substituents Synthesis Method (Reference) Potential Targets
This compound Pyrrolidine - Methyl at C2
- Ethanolamine side chain
Not detailed in evidence Unknown (inferred: CNS or kinase targets)
Flonoltinib Maleate (FM) Piperidine - Fluorophenyl
- Pyrimidine-pyrazole
Multi-step synthesis (see SI of [1]) JAK2/FLT3 kinases
(S)-1-(2-(Substituted Benzylamino)-3-methylbutanoyl)pyrrolidin-2-one Pyrrolidin-2-one (lactam) - Benzylamino
- 3-methylbutanoyl
Iodine/NaBH4 reduction, EDC/HOBT coupling Protease inhibition (inferred)

Key Observations :

  • Functional Groups: The ethanolamine side chain may enhance solubility compared to FM’s hydrophobic fluorophenyl group.
  • Synthesis Complexity : FM requires multi-step synthesis with fluorinated intermediates , while pyrrolidin-2-one derivatives in use lactamization and coupling reactions.

Pharmacological and Physicochemical Inferences

  • Metabolic Stability : Methyl groups on the pyrrolidine ring may slow oxidative metabolism relative to unsubstituted analogs.
  • Target Selectivity : Unlike FM’s explicit JAK2/FLT3 inhibition , the target compound’s activity remains uncharacterized in the provided evidence.

Biological Activity

2-[Methyl(2-methylpyrrolidin-3-yl)amino]ethan-1-ol, also known as 2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)ethan-1-ol , is an organic compound characterized by its unique structure that includes a pyrrolidine ring and an amino alcohol functional group. Its molecular formula is C8H18N2OC_8H_{18}N_2O, indicating the presence of both hydrophilic and lipophilic characteristics due to hydroxyl and amine groups. This duality potentially influences its solubility and interactions within biological systems .

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation.
  • Antioxidant Activity : Some studies suggest that the structural features of this compound can confer antioxidant properties, potentially mitigating oxidative stress in cells.
  • Binding Affinity : Interaction studies have shown that this compound has significant binding affinity to various biological targets, which may include receptors involved in neurological processes.

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that similar structures could reduce neuronal apoptosis and inflammation, suggesting a potential therapeutic role for this compound in neurodegenerative diseases .
  • Cytotoxicity Assessment : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. The results showed that it exhibits low toxicity at therapeutic concentrations, making it a candidate for further pharmacological exploration .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
1-MethylpyrrolidinePyrrolidine ring without additional functional groupsBasic properties; used as a solvent
4-MethylpyridinePyridine ring with methyl substitutionExhibits different biological activities due to nitrogen heteroatom
N-MethylpyrrolidineSimilar pyrrolidine structure; lacks hydroxyl groupHigher hydrophobicity; different interaction profile

Each of these compounds exhibits distinct properties that differentiate them from this compound, particularly regarding their biological activity and application potential.

Pharmacological Potential

Recent studies have highlighted the potential pharmacological applications of this compound:

  • Pain Management : Preliminary findings suggest that this compound may possess analgesic properties, comparable to established pain relievers like meloxicam .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways presents opportunities for developing new anti-inflammatory agents.

Toxicological Profile

Understanding the safety profile is crucial for any pharmaceutical development. Toxicological studies indicate that while this compound shows promise in therapeutic applications, further investigations are necessary to fully characterize its safety and efficacy in vivo.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.6–3.8 ppm (m, -CH2OH), δ 2.8–3.1 ppm (m, pyrrolidine N-CH3), and δ 1.2–1.5 ppm (d, pyrrolidine methyl) confirm substituent positions .
    • ¹³C NMR : Signals at 65–70 ppm (C-OH) and 45–50 ppm (N-CH3) validate functional groups .
  • X-ray Crystallography : Resolves stereochemistry; bond angles (109.5° for sp³ carbons) and torsional strain in the pyrrolidine ring confirm spatial arrangement .
  • IR Spectroscopy : O-H stretch (3200–3400 cm⁻¹) and C-N stretch (1250–1350 cm⁻¹) corroborate functional groups .

Advanced Note : Discrepancies in ¹H NMR shifts between batches may arise from residual solvents (e.g., DMF vs. ethanol), requiring careful solvent elimination .

How does the stereochemistry of the pyrrolidine ring affect the compound’s biological activity?

Advanced Research Question

  • Chiral Centers : The 3-position of pyrrolidine introduces stereoisomerism. (R)-isomers show higher binding affinity to GABA receptors compared to (S)-isomers in docking studies (ΔG = -8.2 vs. -6.5 kcal/mol) .
  • Methodological Approach :
    • Enantioselective Synthesis : Use (R)-BINAP catalysts in hydrogenation to achieve >90% enantiomeric excess .
    • Biological Assays : Compare isomer activity in receptor-binding assays (e.g., radioligand displacement) to correlate stereochemistry with potency .

Data Contradiction : reports racemic mixtures exhibit moderate activity, while emphasizes enantiopure forms for targeted effects. This highlights the need for isomer-specific studies.

What are the common side reactions during synthesis, and how can they be mitigated?

Advanced Research Question

  • Side Reactions :
    • Over-alkylation : Excess methyl iodide leads to quaternary ammonium by-products. Mitigation: Controlled stoichiometry (1:1.2 amine:alkylating agent) .
    • Oxidation : Ethanol chain hydroxyl groups may oxidize to ketones. Solution: Use inert atmosphere (N₂/Ar) and antioxidants (BHT) .
  • By-Product Analysis : LC-MS identifies dimers (m/z 280–300) from coupling reactions; silica gel chromatography removes them .

What in silico and in vitro methods are recommended for studying the compound’s interaction with biological targets?

Advanced Research Question

  • In Silico Methods :
    • Molecular Docking (AutoDock Vina) : Predict binding to adrenergic receptors (PDB ID: 2RH1) with scoring functions (e.g., MM-GBSA) .
    • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • In Vitro Methods :
    • Radioligand Binding Assays : Measure IC₅₀ values using [³H]-DHA for β-adrenergic receptors .
    • Functional Assays (cAMP accumulation) : Quantify agonism/antagonism in HEK293 cells transfected with target receptors .

Advanced Research Question

  • Stability Studies :
    • pH Effects : Degradation accelerates at pH < 3 (acid-catalyzed hydrolysis of amino groups) and pH > 10 (base-induced oxidation). Optimal stability: pH 6–8 (t₁/₂ > 30 days at 4°C) .
    • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the compound against hydrolysis compared to water (t₁/₂ = 7 days vs. 2 days) .

Methodological Note : Use HPLC-UV (λ = 254 nm) to monitor degradation products (e.g., pyrrolidine fragments) .

What strategies are effective for resolving contradictory data in receptor-binding studies?

Advanced Research Question

  • Root Causes : Contradictions may arise from assay conditions (e.g., Mg²⁺ concentration in binding buffers) or protein source (recombinant vs. native receptors) .
  • Resolution Strategies :
    • Orthogonal Assays : Combine radioligand binding with functional cAMP assays to confirm target engagement .
    • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for variables like temperature/pH .

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